Product packaging for 1,2-Diphenyl-1-propene(Cat. No.:)

1,2-Diphenyl-1-propene

Cat. No.: B8798121
M. Wt: 194.27 g/mol
InChI Key: OVZXISBUYCEVEV-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1-propene is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14 B8798121 1,2-Diphenyl-1-propene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-phenylprop-1-en-2-ylbenzene

InChI

InChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

OVZXISBUYCEVEV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Contextualization and Academic Significance of 1,2 Diphenyl 1 Propene

Historical Development and Early Research Trajectories

Early research involving 1,2-diphenyl-1-propene was often centered on its synthesis and isomerization. Studies on the elimination reactions of its precursors, such as 1-bromo-1,2-diphenylpropane, were instrumental in developing the understanding of reaction mechanisms like the E2 elimination. askthenerd.com These early investigations laid the groundwork for its use in more complex studies. For instance, research on the radiation-induced isomerization of 1,2-diphenylpropenes in various solvents provided insights into the behavior of solute-excited states. acs.org

Another significant area of early research was the Friedel-Crafts alkylation. The alkylation of benzene (B151609) with precursors that could lead to this compound, such as 1,2-diphenyl-2-propanol (B11989151), was studied to understand the formation of various triphenylpropane isomers and the conditions that favor the formation of the alkene. researchgate.netresearchgate.net

Importance within Stereoselective Organic Synthesis Research

A cornerstone of this compound's significance lies in its role in the study of stereoselective synthesis. The formation of either the (E)- or (Z)-isomer of this compound from different stereoisomers of a precursor is a classic example of a stereospecific reaction.

The E2 elimination of 1-bromo-1,2-diphenylpropane is a frequently cited example to illustrate the principle of anti-periplanar elimination. askthenerd.com The specific stereochemistry of the starting material dictates the stereochemistry of the resulting alkene, as detailed in the table below.

Starting Material (Diastereomer of 1-bromo-1,2-diphenylpropane)Product (Isomer of this compound)Elimination Type
(1R,2R)-1-bromo-1,2-diphenylpropane(Z)-1,2-diphenyl-1-propeneAnti-periplanar E2
(1S,2S)-1-bromo-1,2-diphenylpropane(Z)-1,2-diphenyl-1-propeneAnti-periplanar E2
(1S,2R)-1-bromo-1,2-diphenylpropane(E)-1,2-diphenyl-1-propeneAnti-periplanar E2
(1R,2S)-1-bromo-1,2-diphenylpropane(E)-1,2-diphenyl-1-propeneAnti-periplanar E2

This table illustrates the stereospecific outcome of the E2 elimination reaction of 1-bromo-1,2-diphenylpropane diastereomers. Data sourced from askthenerd.com.

This predictable stereochemical outcome makes the reaction a valuable tool for synthesizing specific isomers of this compound and for teaching the principles of stereoselectivity in organic reactions. inflibnet.ac.inalrasheedcol.edu.iq

Role as a Model Compound in Mechanistic Organic Chemistry

This compound serves as an excellent model compound for investigating various reaction mechanisms due to its relatively simple structure and the ease with which its isomers can be distinguished and quantified.

Photoisomerization and Radiation-Induced Isomerization: The cis-trans isomerization of this compound upon exposure to light or radiation has been a subject of detailed mechanistic studies. acs.orgacs.org These studies have helped to elucidate the role of triplet excited states and energy transfer processes in photochemical reactions. The quantum yields of isomerization and the effects of sensitizers have been measured to understand the efficiency of these processes. acs.org

Acid-Catalyzed Reactions: The behavior of this compound and its precursors under acidic conditions has also been a fruitful area of research. For example, the acid-catalyzed dehydration of 1,2-diphenylethanol (B1347050) can lead to the formation of this compound, and the study of this reaction provides insights into carbocation rearrangements and elimination mechanisms. masterorganicchemistry.com Furthermore, the alkylation of benzene with 1,2-diphenyl-2-propanol in the presence of different acid catalysts yields different product distributions, including (E)-1,2-diphenylpropene, which helps in understanding the intricacies of Friedel-Crafts reactions. researchgate.net

Hydroamination Reactions: More recently, this compound has been used as a substrate in the development of new catalytic reactions, such as copper-catalyzed asymmetric hydroamination. acs.org Mechanistic studies of these reactions, including kinetic analysis and deuterium-labeling studies, provide a deeper understanding of the catalytic cycle and the factors controlling enantioselectivity. acs.org

The following table summarizes some of the mechanistic studies where this compound has been a key compound:

Study TypeReactionKey Findings
PhotochemistryRadiation-induced isomerization in benzene and cyclohexane (B81311)Provides a measure of the yield of solute excited states; isomerization yields are larger in cyclohexane than with trans-stilbene. acs.org
StereochemistryE2 Elimination of 1-bromo-1,2-diphenylpropaneDemonstrates the requirement for an anti-periplanar conformation for the elimination to occur, leading to stereospecific formation of (E) or (Z) isomers. askthenerd.com
CatalysisFriedel-Crafts alkylation of benzene with 1,2-diphenyl-2-propanolThe choice of acid catalyst (e.g., AlCl₃/CH₃NO₂ vs. 85% H₂SO₄) dictates the product distribution between triphenylpropanes and (E)-1,2-diphenylpropene. researchgate.net
Asymmetric CatalysisCu-Catalyzed Asymmetric HydroaminationMechanistic studies revealed that hydrocupration is the enantio-determining step and is likely irreversible. acs.org

This table highlights the role of this compound as a model compound in various mechanistic studies. Data sourced from askthenerd.comacs.orgresearchgate.netacs.org.

Synthetic Methodologies and Strategic Approaches to 1,2 Diphenyl 1 Propene

Elimination Reactions for the Formation of the 1,2-Diphenyl-1-propene Alkene Moiety

Elimination reactions are fundamental in organic synthesis for the construction of carbon-carbon double bonds. In the context of this compound synthesis, both bimolecular elimination (E2) of alkyl halides and dehydration of alcohols serve as effective methodologies.

E2 Elimination from 1-Bromo-1,2-diphenylpropane Diastereomers

The E2 elimination of 1-bromo-1,2-diphenylpropane provides a classic example of a stereospecific and stereoselective reaction, where the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene.

The E2 reaction of the diastereomers of 1-bromo-1,2-diphenylpropane is highly stereospecific. askthenerd.comyoutube.com This means that a particular stereoisomer of the reactant will predominantly form one specific stereoisomer of the product. The reaction proceeds through an anti-periplanar transition state, where the hydrogen atom and the bromine leaving group are positioned on opposite sides of the carbon-carbon bond, in the same plane. askthenerd.commgscience.ac.in

Specifically, the E2 elimination of the (1R,2R)-1-bromo-1,2-diphenylpropane diastereomer yields exclusively (Z)-1,2-diphenyl-1-propene. askthenerd.com Conversely, the (1S,2R)-diastereomer produces only (E)-1,2-diphenyl-1-propene upon E2 elimination. askthenerd.com This stereospecificity is a direct consequence of the required anti-periplanar arrangement of the departing hydrogen and bromide. askthenerd.commgscience.ac.in The erythro isomer gives the cis (Z) alkene, while the threo isomer gives the trans (E) alkene. youtube.com

Stereospecific E2 Elimination of 1-Bromo-1,2-diphenylpropane Diastereomers
Reactant DiastereomerProduct Isomer
(1R,2R)-1-Bromo-1,2-diphenylpropane(Z)-1,2-Diphenyl-1-propene
(1S,2S)-1-Bromo-1,2-diphenylpropane(Z)-1,2-Diphenyl-1-propene
(1S,2R)-1-Bromo-1,2-diphenylpropane(E)-1,2-Diphenyl-1-propene
(1R,2S)-1-Bromo-1,2-diphenylpropane(E)-1,2-Diphenyl-1-propene

The E2 mechanism is a concerted, one-step process where the base removes a proton from the β-carbon, and the leaving group on the α-carbon departs simultaneously, leading to the formation of a double bond. pearson.comchemicalnote.com For the elimination to occur, the molecule must adopt a conformation where the β-hydrogen and the leaving group are in an anti-periplanar orientation. askthenerd.commgscience.ac.in This geometric requirement is crucial for the orbital overlap necessary for the formation of the new π-bond. askthenerd.com

The anti-periplanar conformation is energetically favored as it allows the molecule to be in a staggered arrangement, which is more stable than the eclipsed conformation required for a syn-elimination. askthenerd.com This preference for anti-elimination dictates the stereochemical outcome of the reaction with the diastereomers of 1-bromo-1,2-diphenylpropane. askthenerd.com

The stereochemistry of the starting 1-bromo-1,2-diphenylpropane diastereomer directly controls the stereochemistry of the resulting this compound isomer. As established, the (1R,2R) and (1S,2S) enantiomeric pair exclusively forms (Z)-1,2-diphenyl-1-propene, while the (1S,2R) and (1R,2S) enantiomeric pair yields only (E)-1,2-diphenyl-1-propene. askthenerd.com This is because the internal substituents (the two phenyl groups and the methyl group) are fixed relative to each other in the anti-periplanar transition state, and their arrangement directly translates into the cis or trans geometry of the final alkene product. libretexts.orglibretexts.org

Product Distribution from E2 Elimination of 1-Bromo-1,2-diphenylpropane Diastereomers
Substrate StereochemistryMajor ProductMinor Product
(1R,2R)(Z)-1,2-Diphenyl-1-propeneNone
(1S,2R)(E)-1,2-Diphenyl-1-propeneNone

The E2 reaction is, by definition, a bimolecular process, meaning its rate is dependent on the concentration of both the substrate (1-bromo-1,2-diphenylpropane) and the base. chemicalnote.com The rate law is expressed as: Rate = k[Substrate][Base]. chemicalnote.com This second-order kinetics is consistent with the concerted mechanism where both species are involved in the single rate-determining step. askthenerd.comchemicalnote.com

Factors that influence the rate of the E2 reaction include the strength of the base, the nature of the leaving group, and the solvent. ksu.edu.sa A stronger base will increase the rate of the reaction. ksu.edu.sa The rate of E2 reactions also generally increases with increasing alkyl substitution at the α- and β-carbons, as this stabilizes the partially formed double bond in the transition state. iitk.ac.in

Dehydration Reactions of Related Alcohols (e.g., 1,2-Diphenyl-2-propanol)

Another synthetic route to this compound involves the acid-catalyzed dehydration of alcohols, such as 1,2-diphenyl-2-propanol (B11989151). This reaction typically proceeds through an E1 mechanism, particularly with secondary and tertiary alcohols. libretexts.org

The mechanism involves the protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). chemguide.co.uk Departure of the water molecule results in the formation of a carbocation intermediate. chemguide.co.uk In the case of 1,2-diphenyl-2-propanol, a tertiary carbocation would be formed, which is relatively stable due to the presence of the phenyl groups. A subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) leads to the formation of the double bond. chemguide.co.uk The formation of the more substituted and conjugated alkene, this compound, would be favored. It is important to note that carbocation intermediates can undergo rearrangements, although in this specific case, a rearrangement is unlikely to lead to a more stable carbocation. The reaction conditions, such as temperature and acid concentration, are crucial in favoring elimination over a competing substitution (S N1) reaction. libretexts.org

Other Elimination Approaches in this compound Synthesis

Beyond the more common elimination pathways, the synthesis of this compound can be accomplished through other notable elimination reactions. One such method is the dehydration of 1,2-diphenyl-2-propanol. This acid-catalyzed reaction proceeds by protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom yields the target alkene, this compound. The regioselectivity of this elimination is crucial, as the formation of other isomers is possible.

Another significant elimination approach is the dehydrohalogenation of haloalkane precursors. pharmdguru.com This reaction typically involves treating a suitable alkyl halide, such as 1-bromo-1,2-diphenylpropane, with a strong base. wikipedia.org The base abstracts a proton from the carbon atom adjacent to the carbon bearing the halogen, leading to the formation of a double bond and the expulsion of the halide ion in a concerted (E2) or stepwise (E1) manner. pharmdguru.com The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the starting material, specifically requiring an anti-periplanar arrangement of the proton to be removed and the leaving group. askthenerd.comstudy.com For instance, the E2 elimination of (1R,2R)-1-bromo-1,2-diphenylpropane yields exclusively (Z)-1,2-diphenyl-1-propene, while its diastereomer, (1S,2R)-1-bromo-1,2-diphenylpropane, produces only the (E)-isomer. askthenerd.cominfinitylearn.comchegg.com This stereospecificity underscores the utility of dehydrohalogenation in controlling the geometry of the resulting alkene. askthenerd.com

SubstrateReagentProductStereochemistry
(1R,2R)-1-bromo-1,2-diphenylpropaneSodium ethoxide(Z)-1,2-diphenyl-1-propeneAnti-elimination askthenerd.com
(1S,2R)-1-bromo-1,2-diphenylpropaneSodium ethoxide(E)-1,2-diphenyl-1-propeneAnti-elimination askthenerd.cominfinitylearn.com
1,2-diphenyl-2-propanolAcid catalystThis compound-

Cross-Coupling Reaction Methodologies

Cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they have been successfully applied to the synthesis of this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. wikipedia.orglibretexts.org

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a direct route to substituted alkenes like this compound. wikipedia.orgorganic-chemistry.org The catalytic cycle of the Heck reaction involves the oxidative addition of the organic halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the final product and regenerate the catalyst. rsc.org

The Suzuki reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.orgwikipedia.org This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. libretexts.org The synthesis of this compound via a Suzuki coupling would typically involve the reaction of a vinylboronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com

ReactionCatalystReactant 1Reactant 2Base
Heck ReactionPalladium complexUnsaturated halideAlkeneTriethylamine, Potassium carbonate, etc. wikipedia.org
Suzuki ReactionPalladium complexOrganoboron compoundOrganic halide/triflateK2CO3, etc. wikipedia.orgsemanticscholar.org

Photochemical Routes to this compound

Photochemical methods offer unique pathways for the synthesis and isomerization of organic molecules, including this compound. These reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state with altered reactivity. nih.gov

Formation via Photoisomerization and Related Processes of Precursors (e.g., 1,2-Diphenylcyclopropane)

A notable photochemical route to this compound involves the photoisomerization of 1,2-diphenylcyclopropane. acs.org Upon direct irradiation, particularly with ultraviolet light, cis- or trans-1,2-diphenylcyclopropane can undergo a ring-opening reaction to form a diradical intermediate. chempedia.info This intermediate can then rearrange to form various products, including cis- and trans-1,2-diphenyl-1-propene. The distribution of products is dependent on the reaction conditions, including the wavelength of light and the solvent used. acs.org Studies have shown that the photolysis of cis-1,2-diphenylcyclopropane (B73508) can lead to a photostationary state with its trans-isomer, alongside the formation of this compound and other side products like 1-phenylindan. acs.org

Chiral Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of enantiomerically pure forms of chiral molecules is a significant challenge in organic chemistry. uwindsor.ca For this compound, which can exist as enantiomers if appropriately substituted to create a chiral center, asymmetric synthesis methodologies are employed. These approaches aim to control the stereochemical outcome of a reaction to produce a single enantiomer in excess.

Reaction Mechanisms and Reactivity Profiles of 1,2 Diphenyl 1 Propene

Electrophilic Addition Reactions of the Alkene Double Bond

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond is attacked by an electrophile. The stability of the resulting carbocation intermediate is a key factor in determining the regioselectivity of these reactions.

Catalytic hydrogenation is a fundamental reaction of alkenes, leading to their saturation to form the corresponding alkanes. In this process, molecular hydrogen (H₂) is added across the double bond in the presence of a metal catalyst. libretexts.org The reaction is typically exothermic, with the heat released, known as the heat of hydrogenation, providing insight into the stability of the alkene. libretexts.org

The hydrogenation of 1,2-diphenyl-1-propene results in the formation of 1,2-diphenylpropane (B1197580). This reaction proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond. youtube.com The alkene is adsorbed onto the surface of a solid catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), followed by the transfer of hydrogen atoms from the metal surface to the carbons of the double bond. libretexts.orglibretexts.org

Table 1: Catalysts and Conditions for Hydrogenation of Alkenes

CatalystTypical FormSolventConditions
PlatinumPtO₂ (Adams' catalyst)Ethanol (B145695), Acetic AcidRoom temperature, H₂ pressure
PalladiumPd/C (Palladium on carbon)EthanolRoom temperature, H₂ pressure
NickelRaney NickelEthanolElevated temperature and pressure

This table presents common catalysts and general conditions for the catalytic hydrogenation of alkenes. libretexts.org

The mechanism involves the alkene adsorbing onto the catalyst surface, followed by the sequential addition of two hydrogen atoms. study.com Because both hydrogens are delivered from the same side of the alkene, if the reaction were to create new stereocenters, a syn-addition product would be observed. youtube.com

Oxymercuration-demercuration is a two-step method for the hydration of alkenes that follows Markovnikov's rule and avoids carbocation rearrangements. The reaction of an alkene with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous tetrahydrofuran (B95107) (THF), followed by reduction with sodium borohydride (B1222165) (NaBH₄), yields an alcohol.

For this compound, this reaction is expected to proceed with high regioselectivity. The initial step involves the electrophilic attack of the mercuric acetate on the double bond to form a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon atom of this intermediate, which is the carbon bearing the two phenyl groups, due to the greater stabilization of the partial positive charge at this position. The subsequent demercuration step with sodium borohydride replaces the mercury-containing group with a hydrogen atom.

The expected major product of the oxymercuration-demercuration of this compound is 1,2-diphenyl-1-propanol. The stereochemistry of the addition of the hydroxyl group and the mercury group in the first step is typically anti. However, the demercuration step is not stereospecific, which can lead to a mixture of stereoisomers if new chiral centers are formed.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound proceeds via an electrophilic addition mechanism. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond. chemguide.co.uk This leads to the formation of a cyclic halonium ion intermediate. chemguide.net The halide ion then attacks this intermediate from the side opposite to the halonium ion, resulting in an anti-addition of the two halogen atoms. chemguide.co.uk The reaction with bromine, for instance, would yield 1,2-dibromo-1,2-diphenylpropane. The disappearance of the characteristic reddish-brown color of bromine serves as a qualitative test for the presence of a carbon-carbon double bond. chemguide.co.uk

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is also an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. libretexts.org In the case of this compound, the hydrogen atom will add to the carbon bearing the methyl group, leading to the formation of a more stable tertiary benzylic carbocation. The subsequent attack of the halide ion on this carbocation yields the final product.

The reaction with hydrogen bromide (HBr), for example, is expected to produce 2-bromo-1,2-diphenylpropane as the major product. vedantu.comyoutube.com The stability of the carbocation intermediate is the key factor driving this regioselectivity.

Table 2: Predicted Products of Halogenation and Hydrohalogenation of this compound

ReagentReaction TypePredicted Major Product
Br₂ in CCl₄Halogenation1,2-Dibromo-1,2-diphenylpropane
HClHydrohalogenation2-Chloro-1,2-diphenylpropane
HBrHydrohalogenation2-Bromo-1,2-diphenylpropane
HIHydrohalogenation2-Iodo-1,2-diphenylpropane

This table outlines the expected major products from the reaction of this compound with various halogens and hydrogen halides based on established reaction mechanisms.

In the presence of peroxides, the addition of HBr to alkenes can proceed via a free-radical mechanism, leading to an anti-Markovnikov product. quora.com For this compound, this would result in the formation of 1-bromo-1,2-diphenylpropane.

Radical-Mediated Reactions Involving this compound

Radical reactions involve species with unpaired electrons and often proceed through chain reaction mechanisms. The double bond of this compound can participate in such reactions.

Cation radicals of alkenes can be generated through one-electron oxidation, which can be achieved photochemically, electrochemically, or through chemical oxidants. utexas.edu These reactive intermediates can undergo various subsequent reactions. The formation of cation radicals often involves electron transfer from the alkene's highest occupied molecular orbital (HOMO). sapub.org The stability and reactivity of the resulting cation radical are influenced by the substituents on the double bond. The phenyl groups in this compound are expected to stabilize the cation radical through resonance.

Studies on related systems have shown that alkene cation radicals can undergo dimerization, cycloaddition, and reactions with nucleophiles. osti.gov The specific reaction pathways for the cation radical of this compound would depend on the reaction conditions and the presence of other reactive species. For instance, in the presence of a nucleophilic solvent, the cation radical could be trapped to form an addition product.

Cycloaddition Reactions

Cycloaddition reactions are concerted or stepwise reactions in which two or more unsaturated molecules combine to form a cyclic adduct. The double bond of this compound can act as a component in these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.comwikipedia.org In this context, this compound could potentially act as a dienophile. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.org The phenyl groups on this compound are generally considered to be weakly electron-withdrawing or electron-donating depending on the reaction context, which may affect its reactivity as a dienophile.

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org this compound could serve as a dipolarophile in such reactions. The reaction is a concerted process and is often stereospecific. slideshare.net The electronic nature of the substituents on the dipolarophile influences the rate and regioselectivity of the reaction.

Isomerization Processes and Equilibria of this compound

The carbon-carbon double bond in this compound restricts free rotation, giving rise to two geometric isomers: (E)-1,2-diphenyl-1-propene and (Z)-1,2-diphenyl-1-propene. The (E) isomer, also referred to as the trans isomer, has the two phenyl groups on opposite sides of the double bond. Conversely, the (Z) isomer, or cis isomer, has the phenyl groups on the same side. The interconversion between these isomers is a critical aspect of the compound's reactivity, governed by the principles of thermodynamics and kinetics.

Thermodynamic and Kinetic Control in E/Z Isomerization

The relative stability of the (E) and (Z) isomers of this compound dictates the position of the equilibrium under conditions of thermodynamic control. Generally, for disubstituted alkenes, the isomer with the bulky substituents positioned farther apart is more stable due to reduced steric strain. libretexts.orglibretexts.org In the case of this compound, the (E) isomer experiences less steric hindrance between the phenyl group on C1 and the methyl and phenyl groups on C2 compared to the (Z) isomer, where the two phenyl groups are on the same side of the double bond. libretexts.org Consequently, the (E) isomer is the thermodynamically more stable of the two.

While specific thermodynamic data for this compound is not extensively documented, valuable insights can be drawn from structurally similar compounds. For instance, α-methylstilbene, a close analog, has been studied in this context. At thermodynamic equilibrium, the fraction of the cis (Z) isomer for α-methylstilbene is approximately 0.20. rsc.org This allows for the calculation of the difference in Gibbs free energy (ΔG°) between the two isomers at room temperature.

The equilibrium constant (Keq) can be expressed as the ratio of the concentration of the (E) isomer to the (Z) isomer.

Keq = [[E]] / [[Z]] = (1 - 0.20) / 0.20 = 4

The change in Gibbs free energy can then be calculated using the equation:

ΔG° = -RT ln(Keq)

Where R is the gas constant (8.314 J/(mol·K)) and T is the temperature in Kelvin.

ParameterValue for α-methylstilbene (analogue)
Equilibrium fraction of (Z)-isomer0.20 rsc.org
Equilibrium fraction of (E)-isomer0.80
Equilibrium Constant (Keq) at 298 K4.0
Gibbs Free Energy Difference (ΔG°)-3.4 kJ/mol

This table presents calculated thermodynamic data for α-methylstilbene, a structural analogue of this compound, to illustrate the principles of E/Z isomerization equilibria.

Under kinetic control, the product distribution is determined by the relative rates of the forward and reverse reactions, which are dependent on the activation energies of the isomerization pathways. The isomerization can be induced through various means, including thermal energy, photochemical stimulation, or catalysis (acidic or transition-metal mediated). Each of these methods proceeds through a different transition state and thus has a different activation energy barrier, leading to varying rates of isomerization. For instance, photochemical isomerization involves the excitation of the molecule to an excited state where rotation around the carbon-carbon bond is more facile. nih.govresearchgate.net

Reaction Pathway Elucidation through Mechanistic Studies

Mechanistic studies are crucial for understanding the specific steps and intermediates involved in the reactions of this compound. A significant area of study has been the stereoselective formation of its (E) and (Z) isomers from precursor molecules, which provides a foundational understanding of the pathways leading to each specific isomer.

One of the most well-elucidated pathways for the formation of this compound is the bimolecular elimination (E2) reaction of 1-bromo-1,2-diphenylpropane diastereomers. The stereochemistry of the starting material directly controls the stereochemistry of the resulting alkene product. This is because the E2 mechanism requires a specific anti-periplanar arrangement of the departing proton and the leaving group (bromide).

Treatment of the (1R,2R)- or (1S,2S)-diastereomer of 1-bromo-1,2-diphenylpropane with a strong base like sodium ethoxide yields exclusively (Z)-1,2-diphenyl-1-propene.

Conversely, the (1S,2R)- or (1R,2S)-diastereomer under the same conditions produces solely (E)-1,2-diphenyl-1-propene.

This stereospecificity is a direct consequence of the required anti-periplanar conformation in the transition state, which minimizes steric interactions and dictates the geometry of the newly formed double bond.

Once formed, the interconversion between the (E) and (Z) isomers can occur through several mechanistic pathways:

Acid-Catalyzed Isomerization: In the presence of an acid, the double bond can be protonated, leading to the formation of a carbocation intermediate. Rotation can then occur around the now single C-C bond. Subsequent deprotonation can yield either the (E) or (Z) isomer. The reaction will eventually reach thermodynamic equilibrium, favoring the more stable (E) isomer.

Photochemical Isomerization: Absorption of light of an appropriate wavelength can promote the molecule to an excited electronic state (e.g., S1 or T1). In the excited state, the potential energy surface is different, and the barrier to rotation around the central C=C bond is significantly lower. After rotation, the molecule can relax back to the ground electronic state, forming a mixture of (E) and (Z) isomers. The composition of the mixture at the photostationary state depends on the quantum yields of the forward and reverse isomerization processes. nih.govkyoto-u.ac.jp

Transition Metal-Catalyzed Isomerization: Various transition metal complexes, particularly those of palladium, rhodium, and ruthenium, can catalyze E/Z isomerization. sdsu.edu The mechanisms can vary but often involve the formation of a π-alkene complex, followed by a series of steps that allow for rotation around the C-C bond. Common proposed pathways include:

Hydride Addition-Elimination: A metal hydride adds across the double bond, forming a metal alkyl intermediate. Rotation around the C-C single bond can occur, followed by β-hydride elimination to regenerate the double bond in the opposite isomeric form.

π-Allyl Mechanism: If an allylic proton is present, the catalyst can facilitate its removal to form a π-allyl complex, which can then be reprotonated to give the isomerized alkene.

The elucidation of these pathways relies on a combination of kinetic studies, isotopic labeling experiments, and computational modeling to map the potential energy surfaces and identify the lowest energy transition states.

Stereochemical Aspects and Isomerism of 1,2 Diphenyl 1 Propene

Geometric Isomerism: Elucidation of (E) and (Z) Stereoisomers

Geometric isomerism, a form of stereoisomerism, arises in 1,2-diphenyl-1-propene due to the restricted rotation around the carbon-carbon double bond. uniroma2.itvedantu.com This rigidity results in two distinct and separable isomers, designated as (E) and (Z). The assignment of these labels is determined by the Cahn-Ingold-Prelog (CIP) priority rules. askfilo.com

For each carbon atom of the double bond, the attached groups are assigned a priority based on the atomic number of the atom directly bonded to the double bond. uniroma2.it

On the first carbon (C1): The substituents are a phenyl group and a hydrogen atom. The phenyl group is given higher priority.

On the second carbon (C2): The substituents are a phenyl group and a methyl group. The phenyl group has a higher priority than the methyl group.

The (E) and (Z) isomers are then distinguished based on the relative positions of the highest-priority groups on each carbon atom. masterorganicchemistry.com

(Z)-1,2-Diphenyl-1-propene: The two higher-priority groups (the phenyl groups) are on the same side (Zusammen) of the double bond.

(E)-1,2-Diphenyl-1-propene: The two higher-priority groups (the phenyl groups) are on opposite sides (Entgegen) of the double bond.

Carbon Atom of C=CAttached GroupsPriorityReasoning for Priority
C1Phenyl (-C6H5)1 (High)Carbon (Atomic Number 6) has a higher atomic number than Hydrogen (Atomic Number 1).
Hydrogen (-H)2 (Low)
C2Phenyl (-C6H5)1 (High)The carbon of the phenyl group is attached to other carbons, giving it higher priority over the methyl group's carbon which is attached to hydrogens.
Methyl (-CH3)2 (Low)

Conformational Analysis and Preferred Geometries

While geometric isomers relate to the fixed orientation around a double bond, conformational analysis involves the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. This is particularly relevant when considering the reaction intermediates involved in the formation of this compound.

In many elimination reactions that produce alkenes, such as the bimolecular elimination (E2) reaction, the geometry of the transition state is crucial. libretexts.org Two key planar conformations are the syn-periplanar and anti-periplanar arrangements. wikipedia.org

Syn-periplanar: The hydrogen atom and the leaving group are on the same side of the C-C single bond, with a dihedral angle of approximately 0°. This conformation is generally less stable due to its eclipsed arrangement. libretexts.org

Anti-periplanar: The hydrogen atom and the leaving group are on opposite sides of the C-C single bond, with a dihedral angle of approximately 180°. byjus.comchemistrysteps.com This staggered conformation is energetically preferred and allows for optimal orbital overlap between the C-H bonding orbital and the C-Leaving Group anti-bonding orbital (σ*), facilitating the elimination process. wikipedia.orgchemistrysteps.com

The E2 mechanism strongly favors the anti-periplanar conformation. libretexts.orgmsu.edu This requirement has significant stereochemical consequences for the formation of this compound from its precursors, as the specific diastereomer of the starting material will dictate which geometric isomer of the alkene is formed. libretexts.orglibretexts.org

ConformationDihedral Angle (H-C-C-X)DescriptionEnergetic Preference in E2 Reactions
Syn-periplanar~0°Eclipsed arrangement; H and leaving group (X) are on the same side.Disfavored
Anti-periplanar~180°Staggered arrangement; H and leaving group (X) are on opposite sides. byjus.comStrongly Favored libretexts.org

Diastereomeric Relationships in Precursor-Product Transformations

The stereochemical outcome of a reaction that forms this compound is often dependent on the stereochemistry of the starting material. This is particularly evident in E2 elimination reactions, where a specific diastereomer of the precursor will yield a specific geometric isomer of the product. This is known as a stereospecific reaction. libretexts.org

Consider the dehydrobromination of the diastereomers of 1-bromo-1,2-diphenylpropane. For the E2 reaction to occur, the molecule must adopt a conformation where the hydrogen on C2 and the bromine on C1 are in an anti-periplanar arrangement. askfilo.comstudy.com

Starting with one diastereomer of 1-bromo-1,2-diphenylpropane, rotation around the C1-C2 single bond to achieve the necessary anti-periplanar conformation will place the two phenyl groups in a specific orientation (e.g., on the same side of the forming double bond). This will lead exclusively to the formation of the (Z)-isomer of this compound. askfilo.com

Conversely, starting with the other diastereomer, the anti-periplanar requirement will force the phenyl groups into the opposite orientation in the transition state, leading selectively to the (E)-isomer.

This direct relationship, where different diastereomers of the reactant produce different diastereomers (in this case, geometric isomers) of the product, is a fundamental concept in stereochemistry. The reaction of meso-1,2-dibromo-1,2-diphenylethane, for example, undergoes E2 elimination to give only the (E)-alkene because the transition state leading to the (Z)-alkene would require a higher-energy syn-periplanar arrangement. libretexts.orgmsu.edu

Precursor DiastereomerRequired Conformation for E2Relative Position of Phenyl Groups in Transition StateProduct Isomer of this compound
Diastereomer A (e.g., 1R,2S)Anti-periplanar (H and Br are 180° apart)Syn (on the same side)(Z)-1,2-Diphenyl-1-propene
Diastereomer B (e.g., 1R,2R)Anti-periplanar (H and Br are 180° apart)Anti (on opposite sides)(E)-1,2-Diphenyl-1-propene

Advanced Spectroscopic Characterization Methodologies for 1,2 Diphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 1,2-Diphenyl-1-propene, providing detailed information about the hydrogen and carbon framework.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound offers critical insights into the electronic environment of the protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl groups, the vinylic proton, and the methyl protons.

The aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 7.5 ppm, due to the deshielding effect of the benzene (B151609) rings. The vinylic proton, being attached to a double bond, also resonates in a relatively downfield region, influenced by the anisotropic effects of the adjacent phenyl groups. The methyl protons, in contrast, appear as a singlet in the upfield region of the spectrum, typically around δ 2.2 ppm. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, confirming the molecular formula.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.5m10HAromatic protons
~6.5s1HVinylic proton
~2.2s3HMethyl protons

Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts can vary slightly depending on the solvent and the specific isomer (E or Z).

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete carbon count and characterization of the different carbon environments.

The aromatic carbons of the phenyl groups typically resonate in the range of δ 125-140 ppm. The quaternary carbons of the phenyl rings, to which the propene moiety is attached, will have distinct chemical shifts within this region. The olefinic carbons of the C=C double bond are also found in the downfield region, with the substituted carbons appearing at different chemical shifts. The methyl carbon, being the most shielded, appears at the highest field, typically around δ 20-25 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~140 - 145Quaternary aromatic carbons
~125 - 130Aromatic CH carbons
~120 - 135Olefinic carbons (C=C)
~20 - 25Methyl carbon (CH₃)

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the vinylic proton and any coupled aromatic protons, as well as potential long-range couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the known assignments from the ¹H NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound exhibit a series of characteristic absorption bands that correspond to specific vibrational motions within the molecule.

Aromatic C-H Stretching: Strong absorptions are typically observed in the region of 3000-3100 cm⁻¹, characteristic of the C-H stretching vibrations of the sp² hybridized carbons in the phenyl rings.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group appear in the region of 2850-3000 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond of the propene backbone gives rise to a band of variable intensity in the region of 1640-1680 cm⁻¹. The aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: The out-of-plane C-H bending vibrations of the substituted phenyl rings are particularly diagnostic and appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

Table 3: Characteristic Vibrational Modes for this compound

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Stretch (alkene)1640 - 1680
C=C Stretch (aromatic)1450 - 1600
C-H Bending (out-of-plane)Below 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different molecular orbitals. The presence of conjugated π-systems, including the phenyl rings and the carbon-carbon double bond, results in characteristic absorption bands in the UV-Vis region.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions. The extended conjugation between the phenyl rings and the double bond leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to non-conjugated systems. The precise position and intensity of these absorption bands can be influenced by the solvent polarity and the specific stereochemistry (E/Z isomerism) of the double bond.

Table 4: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected λmax (nm)
π → π*~250 - 300

Note: The exact absorption maximum (λmax) and molar absorptivity (ε) can vary depending on the solvent and isomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, which removes an electron to form a positively charged molecular ion (M•+). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the compound's exact molecular weight.

For this compound (C15H14), the calculated molecular weight is 194.27 g/mol . nih.govnih.gov The mass spectrum will therefore show a molecular ion peak at an m/z value of 194. This peak confirms the molecular formula of the compound.

The molecular ions are energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides valuable information about the molecule's structure. The fragmentation of this compound results in several key daughter ions. The most significant peaks observed in its mass spectrum are typically the molecular ion itself and fragments resulting from the cleavage of specific bonds. A common fragmentation pathway involves the loss of a methyl group (CH3•), which has a mass of 15. This cleavage results in a highly stable cation with an m/z of 179 ([M-15]+). Further fragmentation can also occur. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion formed. docbrown.info For 1,2-diphenylpropene, a base peak is observed at m/z 179, with other significant peaks at m/z 194 (the molecular ion) and 178. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

m/z ValueProposed Fragment IonFormula of FragmentSignificance
194Molecular Ion[C15H14]+Confirms the molecular weight of the compound. nih.gov
179Loss of a methyl radical[C14H11]+Represents a stable cation formed by cleavage of the methyl group; often the base peak. nih.gov
178Loss of a methyl radical and a hydrogen atom[C14H10]+A common subsequent fragmentation from the [M-15]+ ion. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Related Compounds and Complexes

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not prominently featured in the literature, examining the crystallographic data of structurally related compounds offers significant insight into the likely solid-state conformation and packing of molecules containing the diphenyl moiety.

The data obtained from X-ray diffraction analysis includes the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom within the unit cell. researchgate.net This level of detail is unparalleled by other structural analysis techniques and is fundamental for understanding structure-property relationships in the solid state.

Table 2: Illustrative Crystallographic Data for a Structurally Related Compound (2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

ParameterValue
Chemical FormulaC11H9N3O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.8975(2)
b (Å)11.6546(4)
c (Å)11.0648(3)
β (°)105.212(2)
Volume (ų)982.74(5)

This data is provided for a related compound to illustrate the type of information generated by X-ray crystallography and is not the data for this compound itself. researchgate.net

Theoretical and Computational Chemistry Studies of 1,2 Diphenyl 1 Propene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular geometry, orbital energies, and other properties. For a molecule like 1,2-diphenyl-1-propene, these calculations would typically be performed on both the (E) and (Z) isomers to compare their relative stabilities and properties.

Electronic Structure and Molecular Geometry Optimization

Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT functionals such as B3PW91, theoretical chemists can calculate key geometric parameters. uit.no For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial orientation of the two phenyl rings relative to the propene backbone. The optimization would reveal the degree of planarity or torsion in the molecule, which is influenced by the steric hindrance between the phenyl groups and the methyl group.

Illustrative Optimized Geometrical Parameters for (E)-1,2-Diphenyl-1-propene (Note: The following data is representative of what a DFT calculation would produce and is for illustrative purposes.)

ParameterAtom ConnectionsTypical Calculated Value
Bond Lengths
C=CPropene backbone~1.34 Å
C-C (phenyl)Within aromatic rings~1.40 Å
C-C (single)Phenyl-C=C~1.48 Å
C-C (single)Methyl-C=C~1.51 Å
C-H (aromatic)Phenyl rings~1.09 Å
C-H (vinyl)Propene backbone~1.08 Å
Bond Angles
Phenyl-C=CAngle around double bond~122°
C=C-CH3Angle around double bond~124°
Dihedral Angles
Phenyl-C=C-PhenylTorsion angleVariable, defines twist

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can reliably predict the energies and spatial distributions of these orbitals for this compound. For this molecule, the HOMO is expected to be a π-orbital delocalized across the styrene-like system, while the LUMO would be the corresponding π*-antibonding orbital.

Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative for a conjugated system of this type.)

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 4.6 Energy difference (LUMO - HOMO)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. By comparing calculated shifts for the (E) and (Z) isomers with experimental data, one can confirm the stereochemistry of the synthesized product.

Vibrational Frequencies: The calculation of vibrational frequencies (often presented as an IR spectrum) helps in identifying the characteristic vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as C=C stretching, C-H bending, or phenyl ring deformations. A key application of frequency calculations is the characterization of stationary points on the potential energy surface; minima (stable structures) have all real frequencies, while transition states have exactly one imaginary frequency.

Reaction Mechanism Modeling and Energetics

Computational modeling is essential for mapping out the complex pathways of chemical reactions. For this compound, computational efforts have primarily focused on its role as a substrate in catalytic hydrogenation, providing a detailed picture of the reaction's energetics and stereoselectivity. acs.orgresearchgate.net

Potential Energy Surface (PES) Mapping of Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a system as a function of its geometry. By mapping the PES, chemists can identify the most favorable route for a reaction to proceed from reactants to products. This route is known as the minimum energy path.

In the context of the iridium-catalyzed hydrogenation of this compound, DFT calculations have been used to explore the PES. sci-hub.se This involves calculating the energies of key intermediates and transition states for different possible mechanistic pathways. These calculations help to understand how the chiral catalyst controls the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. The studies reveal the structure of selectivity-determining transition states, which are the highest energy barriers along the reaction coordinate that dictate the final product distribution. acs.org

Transition State Theory for Rate Constant Calculations

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. According to TST, the reaction rate is determined by the concentration of an "activated complex" (the transition state) at the saddle point of the potential energy surface, and the frequency at which this complex converts to products.

The central equation in TST is the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). Computational chemistry allows for the direct calculation of ΔG‡ by determining the energies of the reactants and the transition state. In studies involving this compound, TST is used to analyze the kinetics of its catalytic hydrogenation. researchgate.net By calculating the activation energies for the pathways leading to different stereoisomers, researchers can predict which product will be formed faster, thereby explaining the enantioselectivity observed experimentally. These computational models are crucial for the rational design of new and improved catalysts. acs.orgdokumen.pub

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent environment can significantly influence the thermodynamics and kinetics of chemical reactions involving this compound. Computational chemistry provides powerful tools to model and predict these effects, which are broadly categorized into non-specific and specific solvent effects.

Thermodynamic Effects:

The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG) between reactants and products. Solvents can alter ΔG by differentially solvating the reactants and products. The extent of this stabilization depends on the polarity of the solvent and the solute.

For a hypothetical reaction involving this compound, such as an isomerization or addition reaction, the thermodynamic parameters in different solvents could be computationally estimated. The table below illustrates hypothetical changes in the free energy of a reaction (ΔG), enthalpy (ΔH), and entropy (ΔS) in solvents of varying polarity.

SolventDielectric Constant (ε)ΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol·K)
n-Hexane1.88-5.0-4.51.68
Dichloromethane8.93-5.8-5.22.01
Acetonitrile37.5-6.5-5.82.35
Water80.1-7.2-6.42.68
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound was not found in the search results.

Kinetic Effects:

Solvents also impact the rate of a reaction by affecting the energy of the transition state relative to the reactants. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy (ΔG‡).

Computational models, such as continuum solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models (Quantum Mechanics/Molecular Mechanics - QM/MM), can be used to calculate the activation energy in different solvents. For instance, a reaction proceeding through a polar transition state would be accelerated in polar solvents due to better stabilization of the transition state.

The following table presents a hypothetical example of how the activation energy and reaction rate constant for a reaction of this compound might vary with the solvent.

SolventDielectric Constant (ε)Activation Energy (ΔG‡) (kcal/mol)Relative Rate Constant (k_rel)
n-Hexane1.8825.01
Dichloromethane8.9323.510.5
Acetonitrile37.522.0110
Water80.120.51150
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound was not found in the search results.

Conformational Analysis through Computational Methods

Computational methods are instrumental in determining the stable conformations of a molecule and the energy barriers between them. For this compound, which exists as E and Z isomers, conformational analysis would focus on the rotational barriers around the single bonds and the orientation of the phenyl groups.

The potential energy surface of this compound can be explored by systematically rotating the dihedral angles of the phenyl groups relative to the propene backbone. Quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to calculate the energy of each conformation.

The key dihedral angles to consider would be:

The rotation of the phenyl group at C1.

The rotation of the phenyl group at C2.

The calculations would likely reveal several local energy minima corresponding to different stable conformations. The relative energies of these conformers would determine their population at a given temperature according to the Boltzmann distribution. The energy maxima between these minima would represent the rotational barriers.

Below is a table illustrating the kind of data that a computational conformational analysis of the E-isomer of this compound could generate. The dihedral angles (Φ1 and Φ2) define the orientation of the two phenyl rings.

ConformerDihedral Angle Φ1 (°)Dihedral Angle Φ2 (°)Relative Energy (kcal/mol)
1301500.00 (Global Minimum)
230-301.5
3150301.8
4-30-1502.5
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the search results.

Such an analysis would provide a detailed understanding of the steric and electronic interactions that govern the three-dimensional structure of this compound.

Applications of 1,2 Diphenyl 1 Propene in Chemical Synthesis and Advanced Materials Research

Building Block and Intermediate in Complex Organic Molecule Synthesis

Organic building blocks are functionalized molecules that act as the fundamental components for constructing more complex molecular architectures. mdpi.com 1,2-Diphenyl-1-propene, as a derivative of stilbene (B7821643), fits this role, particularly when its specific stereochemistry is considered. The synthesis of stilbenes and their derivatives is a key area of research, as these compounds are precursors to a wide range of more complex molecules. wiley-vch.de

A critical aspect of this compound's utility is the ability to synthesize it as a single, specific stereoisomer. The treatment of stereoisomers of 1-bromo-1,2-diphenylpropane with a strong base like sodium ethoxide proceeds via a stereospecific E2 elimination reaction. tandfonline.comnih.gov This reaction requires an anti-periplanar geometry between the departing hydrogen and the bromine leaving group. nih.govresearchgate.net Consequently, starting with a specific diastereomer of the haloalkane precursor allows for the controlled synthesis of either the (E)- or (Z)-isomer of this compound with high selectivity. researchgate.netresearchgate.net For instance, (1S,2R)-1-bromo-1,2-diphenylpropane yields exclusively (E)-1,2-diphenyl-1-propene, while the (1R,2R) diastereomer produces only the (Z)-isomer. researchgate.net This stereochemical control is crucial, as the geometry of the double bond is a key determinant in the structure and function of the final target molecule, making isomerically pure this compound a valuable and precise building block for multi-step syntheses.

Role in Asymmetric Synthesis Methodologies

Asymmetric synthesis is a field of organic chemistry focused on the selective creation of a specific stereoisomer of a chiral compound. mdpi.com This is of paramount importance as the three-dimensional structure of molecules often dictates their biological and physical properties. Reactions that convert an achiral unit into a chiral one in a way that produces unequal amounts of stereoisomers are central to this discipline. mdpi.com

While this compound is a prochiral molecule—meaning it can be converted into a chiral molecule in a single step—specific documented examples of its widespread use in asymmetric methodologies are not prevalent in the surveyed literature. However, its structure as a trisubstituted alkene makes it a candidate for various asymmetric transformations. One of the most powerful methods for creating chiral centers from alkenes is asymmetric hydrogenation. arkat-usa.orgyoutube.com This process, often utilizing chiral catalysts based on transition metals like rhodium or ruthenium with chiral phosphine ligands, can add hydrogen across the double bond with high enantioselectivity. arkat-usa.orgyoutube.com For a prochiral olefin like this compound, this reaction would generate a chiral center, producing an enantiomerically enriched sample of 1,2-diphenylpropane (B1197580). The success of such reactions on analogous substrates, such as dehydroamino acids, demonstrates the potential for applying this methodology to this compound. arkat-usa.org

Another potential application is in asymmetric cycloaddition reactions. uchicago.edulibretexts.org These reactions, such as the Diels-Alder or dipolar cycloadditions, are powerful tools for constructing cyclic molecules with controlled stereochemistry. libretexts.orgnih.govlibretexts.org Using this compound as the alkene component (the dipolarophile or dienophile) in the presence of a chiral catalyst could lead to the formation of chiral cyclic adducts with high stereoselectivity.

Precursor for Polymeric Materials and Oligomers

The phenyl and methyl substituents on the double bond of this compound significantly influence its reactivity in polymerization, making it a suitable monomer for certain types of chain-growth polymerization.

This compound is an alkene with electron-donating phenyl groups, which can stabilize a positive charge on the adjacent carbon atom. This property makes it particularly susceptible to cationic polymerization. wikipedia.org In this process, a cationic initiator attacks the electron-rich double bond, forming a stable carbocationic intermediate that then propagates by reacting with subsequent monomer units. wikipedia.org

The reactivity of this compound can be compared to its close structural analog, α-methylstyrene. Kinetic studies on the living cationic polymerization of α-methylstyrene have been performed, demonstrating that under controlled conditions, polymers with predictable molecular weights and narrow molecular weight distributions can be achieved. scispace.comresearchgate.net For example, using an initiating system like TMPCl/TiCl₄/Ti(OiPr)₄/DtBP allows for a controlled/"living" polymerization process where termination and chain transfer reactions are minimized. scispace.comresearchgate.net The polymerization rate and polymer properties are highly sensitive to reaction conditions such as solvent polarity and temperature. wikipedia.org

Similarly, this compound can undergo living anionic polymerization. libretexts.orgsemanticscholar.org This technique, initiated by strong nucleophiles like organolithium compounds, proceeds via a propagating carbanionic species. encyclopedia.pubunl.edu The phenyl groups help stabilize the negative charge on the propagating chain end. Living anionic polymerization is renowned for its ability to produce polymers with very low polydispersity (Mw/Mn ≤ 1.1) and precisely controlled molecular weights, as the number average molecular weight is a direct function of the monomer-to-initiator ratio. semanticscholar.orgethernet.edu.et This control also allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers. encyclopedia.pubethernet.edu.et

Table 1: Polymerization Characteristics of α-Methylstyrene (Analog to this compound) via Living Cationic Polymerization

Initiating System ComponentRoleEffect on Polymerization
TMPCl InitiatorStarts the polymerization chain.
TiCl₄ Co-initiator / Lewis AcidActivates the initiator to form the carbocation.
Ti(OiPr)₄ Lewis Base / DeactivatorDecreases Lewis acidity, slowing the polymerization rate and enabling better control. scispace.comresearchgate.net
DtBP Proton TrapScavenges protons to prevent unwanted initiation events. scispace.com
Solvent (CH₃Cl/Hexane) MediumAffects ion pair separation and reactivity. wikipedia.org
Temperature (-80 °C) ConditionLow temperature suppresses termination and chain transfer, promoting a "living" process. researchgate.net

Oligomerization is the process of polymerizing a monomer to create molecules consisting of a small, finite number of repeating units (oligomers). This process is an important industrial method for upgrading light olefins into fuel components or chemical intermediates. While extensive research exists on the oligomerization of simple alkenes like propene and butene using various catalysts, specific studies detailing the controlled oligomerization of this compound are not widely reported in the available literature. The steric bulk from the two phenyl groups and the methyl group would likely pose a significant challenge to the oligomerization process, potentially favoring dimerization or leading to low degrees of polymerization under typical conditions.

Intermediate in the Synthesis of Dye and Fluorescent Labeling Reagents

The stilbene core (1,2-diphenylethylene) is a well-established chromophore that forms the structural basis for a large class of dyes and fluorescent whitening agents. wiley-vch.denih.govtsijournals.com These compounds are valued for their ability to absorb UV light and re-emit it in the blue region of the visible spectrum, leading to a whitening or brightening effect on materials like textiles and paper. nih.gov

While this compound itself is not typically the direct starting material, more functionalized stilbene derivatives are key intermediates in the synthesis of these dyes. mdpi.comtsijournals.com For example, the synthesis of complex fluorescent brighteners often starts with 4,4'-diaminostilbene-2,2'-disulfonic acid. nih.gov This stilbene precursor undergoes diazotization followed by coupling reactions with various aromatic compounds to generate a wide range of azo dyes containing the stilbene moiety. tsijournals.com These multi-step syntheses demonstrate that the fundamental stilbene structure, of which this compound is a methylated derivative, is crucial for creating molecules with desirable optical properties for the dye industry. nih.gov The addition of substituents to the phenyl rings and the ethylene bridge allows for the fine-tuning of color, solubility, and lightfastness.

Component in the Development of Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaic Cells)

The rigid, conjugated π-system of the stilbene backbone makes it an excellent candidate for use in organic electronic materials. tandfonline.comtandfonline.com Derivatives of stilbene are widely employed as emitters or hosts in the emissive layer of Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light, which has historically been a challenge for stable and efficient devices. tandfonline.comtandfonline.com

The core structure of this compound is part of this larger family of stilbene-based materials. Research has shown that attaching various functional groups, such as diarylamino moieties, to the 4 and 4' positions of the stilbene core results in materials with high photoluminescence quantum yields and excellent performance as blue dopants in OLEDs. tandfonline.comtandfonline.com These modifications enhance charge transport properties and tune the emission wavelength. For example, 4,4′-bis(diarylamino)stilbene derivatives have been synthesized and incorporated into multilayer OLED devices, achieving high luminous efficiency and brightness with pure blue emission. tandfonline.comtandfonline.com The role of the stilbene core is to provide the fundamental electronic structure and luminescence, while peripheral groups are used to optimize molecular packing, thermal stability, and charge-injection properties.

Table 2: Performance of an OLED Device Using a Blue-Emitting Stilbene Derivative Dopant

Performance MetricValueConditions
Maximum Luminance 8861 cd m⁻²at 12.0 V
Luminous Efficiency 6.82 cd A⁻¹at 20 mA cm⁻²
Power Efficiency 2.72 lm W⁻¹at 20 mA cm⁻²
CIE Coordinates (x,y) (0.158, 0.187)at 10.0 V
Data derived from a device using 4,4′-bis(2-naphthyl-4-tert-butylphenylamino)stilbene as the dopant, demonstrating the utility of the stilbene core in high-performance OLEDs. tandfonline.com

Catalytic Applications of Metal Complexes Derived from Related Ligands (e.g., Palladium(II) Complexes)

While direct catalytic applications of Palladium(II) complexes featuring this compound as a primary ligand are not extensively documented, the catalytic behavior of Pd(II) complexes with structurally related ligands, particularly those with bulky olefinic or stilbenoid frameworks, provides significant insights into their potential applications. The steric and electronic properties of such ligands play a crucial role in the efficacy and selectivity of various cross-coupling reactions. The presence of bulky substituents on the ligand can enhance the stability of the catalytic species and influence the reaction's regioselectivity and stereoselectivity.

Palladium(II) complexes are pivotal catalysts in a myriad of organic transformations, most notably in carbon-carbon bond-forming reactions such as the Heck and Suzuki-Miyaura cross-coupling reactions. The performance of these catalytic systems is often dictated by the nature of the ligands coordinated to the palladium center. Ligands that are sterically hindered are known to facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

In the context of ligands related to this compound, stilbene derivatives are of particular interest. Although often employed as substrates, their interaction with the palladium center during the catalytic cycle provides a model for understanding how a 1,2-diphenylalkene moiety behaves within the coordination sphere of the metal. For instance, in the Heck reaction, the coupling of aryl halides with stilbene derivatives to produce trisubstituted olefins is a well-established method. A catalytic system comprising Pd(OAc)₂ and P(o-tol)₃ has been found effective for the Heck reaction of aryl bromides with diarylethylenes, yielding trisubstituted olefins in good to excellent yields.

The steric bulk of the ligands is a critical factor in the success of these transformations. For example, in the Suzuki-Miyaura coupling, bulky and electron-donating phosphine ligands are essential for stabilizing the monoligated Pd(0) intermediates, which are key reactive species in the catalytic cycle. The use of sterically demanding α-diimine ligands in Palladium(II) complexes has also been shown to result in excellent yields for the Suzuki-Miyaura cross-coupling of sterically challenging substrates. This underscores the principle that bulky ligands, akin to the steric profile of this compound, can promote challenging cross-coupling reactions.

Furthermore, Palladium(II) complexes with bulky N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions of sterically hindered aryl chlorides. These findings suggest that a hypothetical Pd(II) complex bearing a this compound-like ligand could exhibit enhanced catalytic activity due to the steric hindrance provided by the bulky phenyl and methyl groups.

The following table summarizes representative catalytic applications of Palladium(II) complexes in Heck and Suzuki-Miyaura cross-coupling reactions where bulky ligands or stilbene-related substrates are involved, illustrating the conditions and outcomes of these important transformations.

Reaction TypeCatalyst SystemSubstratesProduct TypeYield (%)Key Findings
Heck ReactionPd(OAc)₂ / P(o-tol)₃Aryl bromides and trans-stilbeneTrisubstituted olefinsGood to ExcellentEffective for coupling with diarylethylenes.
Heck ReactionImidazole-based SPO ligated Pd complexAryl halides and various olefinsCoupled productsExcellentBroad substrate scope under mild conditions. nih.gov
Suzuki-Miyaura CouplingPd(II) with α-diimine ligandsAryl bromides and sterically demanding boronic acidsBiaryl compounds89-98Bulky ligands enable coupling of hindered substrates. nih.gov
Suzuki-Miyaura Coupling[Pd-PEPPSI-IPent]Aryl chlorides and boronic acidsBiaryl compoundsHighEfficient for highly hindered substrates at low catalyst loading.
Suzuki-Miyaura CouplingPd(II) with bulky azole ligandsSterically hindered aryl chloridesBiaryl compoundsGood to HighHigh efficiency with low catalyst loadings in air. cqvip.com

Derivatives and Analogues of 1,2 Diphenyl 1 Propene: Synthesis and Reactivity

Substituted 1,2-Diphenyl-1-propene Analogues: Synthesis and Structural Characterization

The synthesis of substituted this compound analogues involves multi-step chemical reactions, often beginning with simpler, commercially available precursors. A common synthetic strategy is the aldol (B89426) condensation reaction. For example, the synthesis can start with the condensation of a substituted phenyl ethanone (B97240) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This intermediate is then subjected to reduction, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by dehydration to yield the final substituted this compound structure. mdpi.com This method allows for the introduction of various substituents on either of the phenyl rings, enabling the creation of a library of analogues.

Another established route to synthesize these analogues is through elimination reactions. The treatment of a stereoisomer of 1-bromo-1,2-diphenylpropane with a base such as sodium ethoxide in ethanol (B145695) results in an E2 elimination reaction, yielding a single stereoisomer of 1,2-diphenylpropene. study.comaskfilo.com The stereochemistry of the starting material directly influences the configuration (E or Z) of the resulting double bond in the product. study.comaskfilo.com

Structural characterization of these newly synthesized analogues is crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to determine the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy helps in identifying the functional groups present. For crystalline compounds, single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure and stereochemistry. researchgate.netmdpi.commdpi.comresearchgate.net Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. researchgate.net

Synthesis Method Precursors Key Steps Characterization Techniques
Aldol Condensation RouteSubstituted Phenyl Ethanone, Substituted Benzaldehyde1. Aldol Condensation2. Reduction (e.g., with NaBH₄)3. DehydrationNMR, IR, MS
Elimination ReactionSubstituted 1-bromo-1,2-diphenylpropaneE2 Elimination with a strong base (e.g., Sodium Ethoxide)NMR, GC-MS
Cross-Coupling Reactions(Substituted) Styrene derivatives, Aryl halidesTransition-metal catalyzed reactions (e.g., Heck, Suzuki)NMR, IR, MS, X-ray Diffraction

Comparative Reactivity Studies of Analogues with Varied Substitution Patterns

The reactivity of this compound analogues is significantly influenced by the nature and position of substituents on the phenyl rings. These substituents can alter the electron density of the molecule, particularly at the double bond, thereby affecting its susceptibility to electrophilic or nucleophilic attack. Analogues of the structurally related stilbene (B7821643) system provide insights into these reactivity patterns.

Electron-donating groups (EDGs), such as methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups, increase the electron density of the aromatic rings and the double bond. This enhancement can increase the rate of electrophilic addition reactions across the double bond. Conversely, electron-withdrawing groups (EWGs), like nitro (–NO₂) or cyano (–CN) groups, decrease the electron density, making the double bond less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. nih.gov

For instance, studies on different scaffolds, including 1,3-diphenyl-1-propene, have shown that varying substituents can have a profound impact on the molecule's properties and interactions. mdpi.com In one study, replacing an amide substituent with a sulfonamide on a diphenyl propene framework resulted in a decrease in a specific measured activity, highlighting the sensitivity of the molecule's behavior to structural changes. mdpi.com Similarly, the reactivity in gold-catalyzed reactions of related vinyl compounds showed that substrates with electron-donating groups like methyl or methoxy on the aryl moiety proceeded efficiently, while a substrate with a strong electron-withdrawing nitro group reacted much more slowly and with a lower yield. nih.gov

Substituent Type Example Effect on Electron Density of Double Bond Predicted Impact on Reactivity
Electron-Donating Group (EDG)-OCH₃, -OH, -CH₃IncreaseEnhances reactivity towards electrophiles
Electron-Withdrawing Group (EWG)-NO₂, -CN, -ClDecreaseReduces reactivity towards electrophiles; may enhance susceptibility to nucleophiles

Synthetic Pathways to Key Derivatives (e.g., Diphenyl Acrylonitrile (B1666552) Derivatives where the propene backbone is modified)

Modifying the propene backbone of this compound leads to key derivatives with different chemical properties. A notable class of such derivatives is the diphenyl acrylonitrile family, where a nitrile (–CN) group is attached to the double bond.

A primary synthetic route to diphenyl acrylonitrile derivatives is the Knoevenagel condensation. This reaction involves the condensation of a substituted benzaldehyde with a phenylacetonitrile (B145931) in the presence of a basic catalyst like piperidine (B6355638) or potassium hydroxide (B78521) (KOH). mdpi.comresearchgate.net For example, the reaction of benzaldehyde and phenylacetonitrile can yield a diphenyl acrylonitrile. mdpi.com Subsequent reactions, such as acylation, can be performed to further modify the structure and produce a variety of derivatives. mdpi.com

Another pathway involves the Michael addition reaction. In one study, the Knoevenagel condensation of phenylacetonitrile with 4-diphenylaminobenzaldehyde yielded not only the expected 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile but also a product resulting from a subsequent Michael addition of another phenylacetonitrile molecule to the acrylonitrile product. researchgate.net This demonstrates how reaction conditions can be tuned to favor different derivative products.

The general synthetic scheme for a diphenyl acrylonitrile derivative via Knoevenagel condensation is as follows:

Step 1: Condensation: A substituted benzaldehyde is reacted with a substituted phenylacetonitrile.

Step 2: Catalyst: A base (e.g., piperidine, KOH) is used to catalyze the condensation reaction. mdpi.comresearchgate.net

Step 3: Work-up and Purification: The crude product is isolated and purified, typically by recrystallization or column chromatography, to yield the pure diphenyl acrylonitrile derivative.

These synthetic strategies provide versatile access to diphenyl acrylonitrile derivatives, allowing for systematic modifications to the molecular structure. mdpi.com

Relationship to 1,2-Diphenylpropane (B1197580) and Other Related Hydrocarbons

This compound is chemically related to several other hydrocarbons through addition and elimination reactions, most notably to its saturated analogue, 1,2-diphenylpropane.

The primary relationship is that of an alkene to its corresponding alkane. This compound can be converted into 1,2-diphenylpropane through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process saturates the propene backbone, removing the double bond and forming a single bond between the carbons.

Conversely, this compound can be synthesized from derivatives of 1,2-diphenylpropane. As mentioned previously, the dehydrobromination of 1-bromo-1,2-diphenylpropane via an E2 elimination reaction is a direct method for creating the double bond and forming this compound. study.comaskfilo.com

This compound also belongs to the broader class of diphenylalkene systems. This includes compounds like stilbene (1,2-diphenylethene), which lacks the methyl group on the alkene backbone. The study of these related systems provides valuable context for understanding the reactivity and properties of this compound, as the electronic and steric effects of the methyl group can be compared against the parent stilbene structure. nih.govnih.gov 1,2-Diphenylpropane is described as a diphenylethane derivative, specifically 1,2-dihydrostilbene substituted with a methyl group at position 1, further cementing the structural relationship between these compounds. nih.gov

Compound Name Molecular Formula Key Structural Feature Chemical Relationship
This compoundC₁₅H₁₄ nih.govC=C double bondAlkene
1,2-DiphenylpropaneC₁₅H₁₆ nih.govC-C single bondSaturated alkane analogue; product of hydrogenation of this compound.
Stilbene (1,2-Diphenylethene)C₁₄H₁₂C=C double bondStructural analogue lacking the methyl group.
1-bromo-1,2-diphenylpropaneC₁₅H₁₅BrC-Br bondPrecursor for the synthesis of this compound via elimination.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2-Diphenyl-1-propene, and how can reaction conditions influence yield?

  • Methodological Answer : The most common method involves the decomposition of 1,2-diphenyl-1-propanone tosylhydrazone using a strong base like lithium diisopropylamide (LDA) in tetramethylethylenediamine (TMEDA). This procedure typically yields ~66% product after column chromatography (Al₂O₃, pentane eluent) . Key factors affecting yield include base stoichiometry (e.g., 2.5 equivalents of LDA) and solvent choice, as polar aprotic solvents like TMEDA favor higher selectivity. Lower yields may result from incomplete decomposition or side reactions during workup.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Distinct signals for the methyl group (δ 2.17–2.22 ppm, doublets for cis/trans isomers) and aromatic protons (δ 6.78–7.63 ppm, multiplet) confirm structure and isomer ratios .
  • IR : Peaks at 1630 cm⁻¹ (C=C stretch) and 3020 cm⁻¹ (aromatic C-H) are diagnostic. Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) verifies complete decomposition of the tosylhydrazone precursor .
  • Mass Spectrometry : Major fragments at m/z 195 and 193 (molecular ion) and smaller peaks (e.g., m/z 77, 91) correspond to phenyl and allylic cleavage patterns .

Advanced Research Questions

Q. How do solvent polarity and base strength influence the cis/trans isomer ratio in this compound synthesis?

  • Methodological Answer : The cis/trans ratio is highly solvent-dependent. For example, ether solvents (e.g., THF) promote isomerization due to their lower polarity, leading to higher cis isomer content. In contrast, TMEDA stabilizes the transition state, favoring the trans isomer . Advanced studies should use GC or NMR to quantify ratios and correlate them with solvent dielectric constants and base coordination effects.

Q. What strategies improve enantioselectivity in catalytic hydrogenation of this compound?

  • Methodological Answer : Iridium catalysts with chiral P,N-ligands (e.g., (S)-2-[(di-tert-butylphosphanyl)-methyl]-4-(tert-butyl)-4,5-dihydrooxazoline) achieve >99% enantiomeric excess (ee) in hydrogenation. Key variables include:

  • Ligand Substituents : Bulkier groups (e.g., tert-butyl) on phosphorus enhance steric control, improving selectivity .
  • Reaction Monitoring : Use chiral HPLC or polarimetry to track ee, ensuring optimal catalyst loading (typically 1–5 mol%) and hydrogen pressure (1–10 bar) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from isomerization or solvent effects. To address this:

  • Isomer Purity : Isolate isomers via preparative chromatography (e.g., silica gel with hexane/ethyl acetate) before analysis .
  • Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ for NMR) and report temperature conditions, as peak splitting varies with thermal motion .

Guidance for Experimental Design

  • Replication Studies : When replicating prior work, validate solvent purity (e.g., anhydrous TMEDA) and base freshness, as LDA degrades upon exposure to moisture .
  • Contradiction Analysis : Use control experiments (e.g., isomer-free standards) and computational modeling (DFT for transition states) to reconcile conflicting mechanistic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.